molecular formula C29H62N3O3P B14581376 4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy CAS No. 61384-29-0

4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy

Cat. No.: B14581376
CAS No.: 61384-29-0
M. Wt: 531.8 g/mol
InChI Key: MGEKXMCEQBZHDV-UHFFFAOYSA-N
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Description

4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidinyloxy group, which is known for its stability and reactivity, making it a valuable subject for research in organic chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy typically involves multiple steps, starting with the preparation of the piperidinyloxy core. This core is then functionalized with bis(decylamino)phosphinyl groups through a series of reactions that may include nucleophilic substitution, oxidation, and coupling reactions. Common reagents used in these steps include phosphine oxides, decylamine, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphinyl groups can interact with active sites on enzymes, potentially inhibiting or modifying their activity. Additionally, the piperidinyloxy core may engage in radical reactions, contributing to its reactivity and stability in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy is unique due to its combination of a stable piperidinyloxy core and reactive phosphinyl groups. This dual functionality allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .

Properties

CAS No.

61384-29-0

Molecular Formula

C29H62N3O3P

Molecular Weight

531.8 g/mol

IUPAC Name

N-[(decylamino)-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]decan-1-amine

InChI

InChI=1S/C29H62N3O3P/c1-7-9-11-13-15-17-19-21-23-30-36(34,31-24-22-20-18-16-14-12-10-8-2)35-27-25-28(3,4)32(33)29(5,6)26-27/h27,33H,7-26H2,1-6H3,(H2,30,31,34)

InChI Key

MGEKXMCEQBZHDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNP(=O)(NCCCCCCCCCC)OC1CC(N(C(C1)(C)C)O)(C)C

Origin of Product

United States

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